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Introduction

Ivermectin is a highly potent, broad-spectrum antiparasitic macrocyclic lactone derived from the
fermentation of Streptomyces avermitilis. During its biosynthesis and subsequent synthetic
purification, several structurally related impurities are generated. Among these, Ivermectin
Impurity K (designated by the European Pharmacopoeia) is a critical process impurity and
biological metabolite. Chemically identified as 3,4-Dihydro Ivermectin (a mixture of
diastereomers), it requires rigorous spectroscopic characterization to ensure the quality, safety,
and efficacy of the active pharmaceutical ingredient (API) .

This whitepaper provides an in-depth technical guide to the spectroscopic profiling of
Ivermectin Impurity K, focusing on High-Resolution Mass Spectrometry (HRMS) and Nuclear
Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical
framework, we elucidate the causality behind experimental choices and provide step-by-step
protocols for definitive structural confirmation.

Section 1: Chemical Identity and Structural Context
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Ivermectin Bla, the primary component of APl lvermectin, features a conjugated diene system
and a highly specific macrocyclic lactone ring. Impurity K differs strictly by the reduction of the
double bond at the C3-C4 position. This seemingly minor aliphatic conversion profoundly alters
the molecule's spatial geometry, chromatographic retention, and spectroscopic signatures.

ble 1: Chemical ies of : :

Property Value

] 3,4-Dihydro Ivermectin (Mixture of
Chemical Name ]
Diastereomers)

Pharmacopoeial Name Ivermectin EP Impurity K
CAS Registry Number 74567-01-4

Molecular Formula C48H76014

Exact Mass 876.52 Da

Molecular Weight 877.13 g/mol

Section 2: High-Resolution Mass Spectrometry
(HRMS) Profiling

To confidently identify Impurity K, HRMS coupled with Electrospray lonization (ESI) is the
analytical gold standard.

Causality in Experimental Design: The choice of ESI in positive ion mode (ESI+) is dictated by
the macrocyclic lactone's high affinity for protonation and alkali metal adduction. lvermectin
derivatives undergo predictable collision-induced dissociation (CID). The most
thermodynamically favorable cleavage occurs at the glycosidic bonds of the oleandrose
disaccharide moiety. The sequential loss of two oleandrose units (144 Da each) generates a
stable aglycone product ion .

For Impurity K, the parent ion shifts by +2 Da compared to lvermectin Bla (m/z 875.5 —
877.5). Crucially, this +2 Da mass difference is conserved across all aglycone fragments,
proving that the structural modification (the saturated C3-C4 bond) resides on the macrolide
core, not the sugar appendages.
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ble 2: _MSIMS Di ic lons f :

lon Type m/z Value Structural Assignment

[M+H]+ 877.5 Protonated molecular ion

Ammonium adduct (highly

[M+NHA4]+ 894.5 _
abundant in LC-MS)
[M+Na]+ 899.5 Sodium adduct
[M+H - 144]+ 733.4 Loss of one oleandrose sugar
Aglycone formation (loss of
[M+H - 288]+ 589.3 } )
disaccharide)
Fragment 307.2 Spiroketal ring cleavage

Step-by-Step LC-MS/MS Methodology

o Sample Preparation: Dissolve 1 mg of Impurity K reference standard in 1 mL of LC-MS grade
Acetonitrile. Dilute to 100 ng/mL using 50% aqueous acetonitrile to prevent detector
saturation.

o Chromatography: Inject 5 pL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7
pum).

» Mobile Phase: Utilize a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in
acetonitrile (B). Causality: The formic acid acts as a proton donor, significantly enhancing the
[M+H]+ ionization yield.

« lonization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 4.5 kV
and the desolvation temperature to 350°C to ensure efficient droplet evaporation without
inducing thermal degradation of the macrolide.

¢ Acquisition: Perform a Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS
targeting the [M+H]+ and [M+NH4]+ precursor ions using a collision energy of 25-35 eV.
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Caption: Proposed ESI-MS/MS collisional fragmentation pathway for lIvermectin Impurity K.

Section 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy

While MS confirms the molecular weight and the macroscopic localization of the modification,
NMR is strictly required to pinpoint the exact stereochemical and positional nature of the C3-C4
reduction.

Causality in NMR Experimental Design: Deuterated chloroform (CDCI3) is selected as the
solvent because it provides excellent solubility for non-polar macrolides and lacks
exchangeable protons that would obscure the critical hydroxyl signals of Impurity K. Because
the molecule contains 76 protons, 1D 1H NMR suffers from severe signal overlap in the
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aliphatic region (1.0 - 2.5 ppm). Therefore, 2D NMR (COSY, HSQC, HMBC) is a mandatory
requirement to trace the spin systems and resolve the structural connectivity .

Diagnostic NMR Shifts: In standard Ivermectin Bla, the C3 proton appears as a distinct olefinic
multiplet at approximately 5.4 ppm. In Impurity K, the saturation of the C3-C4 double bond
forces these protons to shift dramatically upfield into the 1.5 - 2.2 ppm aliphatic envelope. The
disappearance of the 5.4 ppm signal is the primary binary indicator of Impurity K formation.

Table 3: Diagnhostic 1H NMR Chemical Shifts (CDCI3, 600
MHZz)

Ivermectin Bla

Position Impurity K (ppm) Shift Rationale
(ppm)

~1.80-2.10 (m, Reduction of double
C3-H ~5.40 (m, 1H, alkene) ) ]

aliphatic) bond

~1.60 - 1.90 (m, Reduction of double
C4-H ~5.35 (m, 1H, alkene) ) ]

aliphatic) bond

Minor shielding from

C5-H ~3.95 (m, 1H) ~3.85 (m, 1H) )
C3-C4 saturation

Step-by-Step NMR Methodology

o Sample Preparation: Dissolve 10-15 mg of highly purified Impurity K in 0.6 mL of CDCI3
(containing 0.03% TMS as an internal standard for 0.0 ppm calibration).

e 1D Acquisition: Acquire a 1H NMR spectrum at 600 MHz with 64 scans, a spectral width of
12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the
proton signals.

e 2D COSY Acquisition: Run a 1H-1H COSY experiment to map the new scalar couplings
between the C2, C3, C4, and C5 protons, proving the existence of a contiguous aliphatic
chain.

e 2D HSQC/HMBC Acquisition: Acquire 1H-13C HSQC to correlate the upfield-shifted protons
to their respective sp3 hybridized carbons (which shift from ~130 ppm down to ~30-40 ppm).
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Section 4: The Self-Validating Analytical Framework

To establish a self-validating system, the analytical workflow must cross-interrogate the data.

The MS data provides a macroscopic boundary condition (+2 Da, indicating the exact loss of
one degree of unsaturation). The NMR data provides the microscopic proof (the targeted loss

of the specific C3-C4 alkene).

If the MS shows a +2 Da shift but the 5.4 ppm NMR signal remains, the reduction must have

occurred elsewhere on the molecule (e.g., at C22-C23, forming a different avermectin

derivative), thereby invalidating the Impurity K assignment. This closed-loop logic ensures

absolute structural certainty and prevents false-positive identifications during routine Quality

Control (QC) batch testing.
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Caption: Workflow for the isolation and self-validating spectroscopic confirmation of lvermectin
Impurity K.

Conclusion

The rigorous spectroscopic characterization of lIvermectin Impurity K relies on the synergistic
application of HRMS and multi-dimensional NMR. By understanding the causality behind
ionization pathways and nuclear shielding effects, analytical scientists can definitively
differentiate this 3,4-dihydro diastereomeric mixture from the parent API. Implementing this self-
validating framework guarantees robust quality control, ensuring that drug development
pipelines meet stringent pharmacopeial standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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